Indole, 2-((diethylamino)methyl)-5-nitro-3-phenyl-, monohydrochloride
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Overview
Description
Indole, 2-((diethylamino)methyl)-5-nitro-3-phenyl-, monohydrochloride is a complex organic compound that belongs to the indole family Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives typically involves several steps, including the formation of the indole core and subsequent functionalization. One common method for synthesizing indoles is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as transition metals, and advanced techniques, such as continuous flow reactors, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Indole, 2-((diethylamino)methyl)-5-nitro-3-phenyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups at the diethylamino position .
Scientific Research Applications
Indole, 2-((diethylamino)methyl)-5-nitro-3-phenyl-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Indole derivatives are known for their biological activity, including antimicrobial and anticancer properties.
Medicine: This compound may be explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Indole derivatives are used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Indole, 2-((diethylamino)methyl)-5-nitro-3-phenyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diethylamino group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core.
5-Nitroindole: An indole derivative with a nitro group at the 5-position.
2-Phenylindole: An indole derivative with a phenyl group at the 2-position.
Uniqueness
Indole, 2-((diethylamino)methyl)-5-nitro-3-phenyl-, monohydrochloride is unique due to the combination of functional groups attached to the indole core. The presence of the diethylamino group, nitro group, and phenyl group imparts distinct chemical and biological properties that differentiate it from other indole derivatives .
Properties
CAS No. |
89159-42-2 |
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Molecular Formula |
C19H22ClN3O2 |
Molecular Weight |
359.8 g/mol |
IUPAC Name |
N-ethyl-N-[(5-nitro-3-phenyl-1H-indol-2-yl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C19H21N3O2.ClH/c1-3-21(4-2)13-18-19(14-8-6-5-7-9-14)16-12-15(22(23)24)10-11-17(16)20-18;/h5-12,20H,3-4,13H2,1-2H3;1H |
InChI Key |
QXSWEASFEUZMDS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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